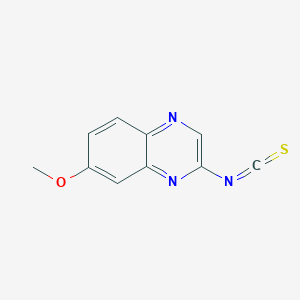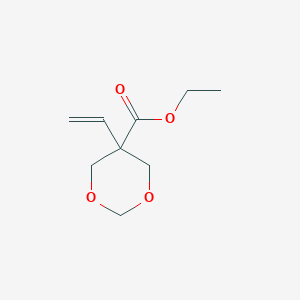
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a cycloheptyl group at the 6-position, an oxo group at the 4-position, and an ethyl ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated quinoline compounds .
科学的研究の応用
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound serves as a tool in studying biological pathways and mechanisms, particularly those involving quinoline derivatives.
作用機序
The mechanism of action of ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes like topoisomerases, thereby affecting cellular processes such as DNA replication and transcription . The cycloheptyl group may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable candidate for specific applications where other quinoline derivatives may not be as effective .
特性
CAS番号 |
55376-56-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
ethyl 6-cycloheptyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)16-12-20-17-10-9-14(11-15(17)18(16)21)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,20,21) |
InChIキー |
ABNABBCKQJVYPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(Cyclopentylmethyl)amino]pyridin-2-yl}acetamide](/img/structure/B8644752.png)

![Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8644760.png)






![3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)-](/img/structure/B8644795.png)




